molecular formula C30H46O8 B162023 Sarmentocymarin CAS No. 98633-61-5

Sarmentocymarin

Cat. No. B162023
CAS RN: 98633-61-5
M. Wt: 534.7 g/mol
InChI Key: LEORFFVSVUWAEY-VKZDBDJISA-N
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Description

Sarmentocymarin is a crystalline steroid cardiac glycoside with the molecular formula C30H46O8 . It is found in the seeds of several plants of the genus Strophanthus, such as S. sarmentosus .

Scientific Research Applications

  • Comparative Study of Cardiac Steroids : A study conducted by Chen, Anderson, and Rose in 1952 compared various cardiac steroids, including Sarmentocymarin, for their effects on certain biological markers in mice. This research contributes to the understanding of the pharmacological properties of Sarmentocymarin in the context of cardiac steroids (Chen, Anderson, & Rose, 1952).

  • Research on Sedum Sarmentosum : Although not directly related to Sarmentocymarin, studies on Sedum Sarmentosum, a plant recorded in Chinese Pharmacopoeia, provide insights into the pharmacological activities of plants with similar properties. One study by Wang et al. (2019) focused on the hepatoprotective effects of Sedum Sarmentosum extract, highlighting its potential in liver disease treatment (Wang et al., 2019).

  • Piper Sarmentosum Research : Research on Piper Sarmentosum, another plant with medicinal properties, provides additional context for understanding the applications of similar compounds. A review by Sun et al. (2020) covered its traditional uses, phytochemistry, and pharmacological activities, which could be relevant when considering the potential applications of Sarmentocymarin (Sun et al., 2020).

Safety And Hazards

According to the Material Safety Data Sheet, Sarmentocymarin is not classified under physical, health, or environmental hazards . In case of exposure, it is recommended to flush eyes and skin with plenty of water, and to seek medical attention .

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23+,25+,26-,27+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEORFFVSVUWAEY-VKZDBDJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sarmentocymarin

CAS RN

98633-61-5
Record name Sarmentocymarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98633-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarmentocymarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098633615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SARMENTOCYMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50D3OM9Y02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
WA Jacobs, M Heidelberger - Journal of Biological Chemistry, 1929 - Elsevier
The present communication owes its origin to a circumstance which attended our first efforts some years ago (1915) in the investigation of strophanthin. The first specimen of Sfrophan-…
Number of citations: 58 www.sciencedirect.com
KK Chen, RC Anderson, EB Robbins - The Journal of the American …, 1937 - Elsevier
The five substances were subjected to similar assays and studies as previously described (1). To prepare a 0.1 per cent stock solution, sarmentocymarin was dissolved in 19 per cent of …
Number of citations: 12 www.sciencedirect.com
I Sorm - CIBA FOUNDATION COLLOQUIA ON … - Wiley Online Library
… Small amounts of sarmentocymarin were found in S. petersianus (Euw and Reichstein, … After fermentation they gave a high yield (0.34 per cent) of sarmentocymarin and some 0.1 per …
Number of citations: 0 onlinelibrary.wiley.com
A Lardon, T Reichstein - Ciba Foundation Symposium …, 1953 - Wiley Online Library
… Small amounts of sarmentocymarin were found in S. petersianus (Euw and Reichstein, … After fermentation they gave a high yield (0.34 per cent) of sarmentocymarin and some 0.1 per …
Number of citations: 0 onlinelibrary.wiley.com
WA Jacobs - Physiological Reviews, 1933 - journals.physiology.org
The cardiac drugs are substances which have been grouped t, oget* her because of their possession of a common characterist! ic action on the heart. The present review will be …
Number of citations: 47 journals.physiology.org
GF Pauli - Planta medica, 1995 - thieme-connect.com
… nm moiety in sarmentocymarin and the rhamnose moiety (= Rha) in penplorhamnosid (6) (h in ppm; solvent: CD3OD, in case of sarmentocymarin 10% …
Number of citations: 21 www.thieme-connect.com
MR Salmon, E Smith, WG Bywater - Journal of the American …, 1951 - ACS Publications
… separately chromatogramed and we found some chromatogram fractions with a small negative rotation, suggesting the presence of sarmentocymarin, but we …
Number of citations: 7 pubs.acs.org
GF Pauli - Journal of natural products, 1995 - ACS Publications
… Comparison of the 13C-nmr data of 1 with those of authentic sarmentosides (sarmentocymarin [10} and sarveroside, see Table 2) confirmed the identification of sar and exhibited typical …
Number of citations: 10 pubs.acs.org
WA Jacobs, NM Bigelow - Journal of Biological Chemistry, 1932 - ASBMB
Number of citations: 25
A LARDON, T REICHSTEIN - Ciba Foundation Colloquia on …, 1953 - Little, Brown
Number of citations: 0

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